molecular formula C11H12O B231430 (E)-4-(3-Methylphenyl)-but-3-en-2-one CAS No. 15753-84-1

(E)-4-(3-Methylphenyl)-but-3-en-2-one

Cat. No. B231430
CAS RN: 15753-84-1
M. Wt: 160.21 g/mol
InChI Key: MMKNUEPXVVBSGX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-Methylphenyl)-but-3-en-2-one, also known as 3-methyl-4-(3-methylphenyl)but-3-en-2-one or p-methoxybenzalacetone, is an organic compound with a molecular formula of C12H14O. It is a yellowish crystalline solid with a sweet, floral odor. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (E)-4-(3-Methylphenyl)-but-3-en-2-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the biological activity of proteins and enzymes.

Biochemical And Physiological Effects

(E)-4-(3-Methylphenyl)-but-3-en-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-4-(3-Methylphenyl)-but-3-en-2-one in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (E)-4-(3-Methylphenyl)-but-3-en-2-one. These include the development of new synthetic routes to improve yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with proteins and enzymes. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

(E)-4-(3-Methylphenyl)-but-3-en-2-one can be synthesized through the condensation reaction of p-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction yields p-methoxybenzalacetone, which can be purified through recrystallization.

Scientific Research Applications

(E)-4-(3-Methylphenyl)-but-3-en-2-one has been extensively researched for its potential applications in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds, including chiral auxiliaries, heterocyclic compounds, and natural products.

properties

CAS RN

15753-84-1

Product Name

(E)-4-(3-Methylphenyl)-but-3-en-2-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-4-(3-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-8H,1-2H3/b7-6+

InChI Key

MMKNUEPXVVBSGX-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C

SMILES

CC1=CC(=CC=C1)C=CC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C

Other CAS RN

95416-57-2

synonyms

(E)-4-(3-methylphenyl)but-3-en-2-one

Origin of Product

United States

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